molecular formula C15H20N2O4 B3008651 N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1788842-70-5

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B3008651
CAS No.: 1788842-70-5
M. Wt: 292.335
InChI Key: CSQXCHKOCKTDLN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
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Scientific Research Applications

Selective Coupling Reactions

One study highlighted the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is notable for its mild conditions and efficiency, leading to diverse product formation through selective C-C and C-C/C-N bond formation. The study's findings on kinetic isotope effects shed light on a mechanism involving C-H activation and electrophilic addition, illustrating the compound's reactivity and potential utility in synthetic chemistry (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).

Controlled Polymerization

Another research focus is on controlled polymerization techniques. For instance, the RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer, showcases the relevance of choosing appropriate chain transfer agents and initiating species for achieving controlled/"living" polymerization conditions. This study emphasizes the compound's role in facilitating advanced polymer synthesis, demonstrating its significance in materials science and drug delivery systems (Anthony J Convertine et al., 2004).

Synthesis and Labeling

The synthesis of labeled compounds for research purposes is another critical application. One study detailed the synthesis of an IKK inhibitor, providing insights into the use of isotopic labeling for studying drug metabolism and distribution. This work underscores the compound's utility in developing targeted therapies and in pharmacokinetic studies (Yuexian Li, Mihaela Plesescu, & S. Prakash, 2006).

Novel Synthetic Methods

Research also extends to developing novel synthetic methods for N-methoxy-N-methylamides, highlighting the compound's role in organic synthesis. Techniques such as the use of Grignard reagents and various catalysts have been explored, showcasing the compound's versatility and its contribution to simplifying synthetic routes for complex molecules (Jae In Lee, 2007).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and storing .

Future Directions

This involves predicting or suggesting further studies that can be done based on the current understanding of the compound. It could be new synthetic routes, new reactions, potential applications, etc .

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(19,9-20-2)8-16-14(18)13-6-10-4-5-11(21-3)7-12(10)17-13/h4-7,17,19H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQXCHKOCKTDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.